3-(Phenyl-2-D)propanenitrile-2,2-D2
Description
Significance of Deuterium (B1214612) Labeling in Chemical Systems
Deuterium (D or ²H), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (B1232500) (¹H) but has twice the mass. This mass difference, while subtle, leads to significant and measurable physical distinctions, most notably in the vibrational frequencies of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. scielo.org.mx This seemingly minor difference gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction can change upon isotopic substitution. snnu.edu.cn By strategically replacing hydrogen with deuterium at specific molecular positions, chemists can investigate whether a particular C-H bond is broken in the rate-determining step of a reaction, thereby elucidating its mechanism. snnu.edu.cnacs.org Furthermore, the unique spectroscopic signatures of deuterated compounds make them powerful tracers in metabolic studies and valuable internal standards in analytical chemistry. acs.orgclearsynth.com
Overview of Deuterated Nitriles as Research Probes
Nitriles, organic compounds containing the -C≡N functional group, are versatile intermediates in organic synthesis and are found in numerous pharmaceuticals and natural products. cas.czontosight.ai Deuterated nitriles, therefore, serve as crucial probes in a variety of research areas. Their applications range from mechanistic studies of nitrile reactions to tracing the metabolic fate of nitrile-containing drugs. researchgate.netresearchgate.net The introduction of deuterium can also enhance the metabolic stability of pharmaceuticals by slowing down enzymatic C-H bond cleavage, a strategy employed in drug design. nih.gov
Academic Context and Research Importance of 3-(Phenyl-2-D)propanenitrile-2,2-D2
This compound is a specifically labeled isotopologue of 3-phenylpropanenitrile. The deuterium atoms are strategically placed at the benzylic position (C-2) and the adjacent carbon (C-2). This specific labeling pattern makes it a highly valuable tool for several research applications. Its primary importance lies in its potential to deconstruct the mechanisms of reactions involving the C-H bonds at the benzylic and adjacent positions. Furthermore, it can serve as an invaluable tracer to understand the metabolism of 3-phenylpropanenitrile and related compounds, and as a precise internal standard for their quantification in complex biological matrices. clearsynth.comkcasbio.com
Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-3-(2-deuteriophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2/i4D2,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWYXSKEHUQDB-AFBAWBIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)CC([2H])([2H])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 2 D Propanenitrile 2,2 D2 and Analogous Deuterated Nitriles
Catalytic Hydrogen-Deuterium Exchange (H/D) Exchange Strategies
Catalytic H/D exchange reactions have emerged as efficient and atom-economical methods for the synthesis of deuterated compounds. These strategies often utilize transition metal catalysts or base catalysis to facilitate the exchange of protons with deuterium (B1214612) from a deuterium source, most commonly deuterium oxide (D₂O).
Metal-Catalyzed α-Deuteration of Nitriles
The acidity of the α-protons in nitriles allows for their exchange with deuterium under metal-catalyzed conditions. Various transition metals have been shown to effectively catalyze this transformation.
Ruthenium pincer complexes have proven to be highly effective for the selective α-deuteration of aliphatic nitriles using D₂O as the deuterium source. rsc.orgrsc.org A PNP-ruthenium pincer complex can catalyze the deuteration of a variety of aliphatic nitriles with low catalyst loading (0.2 to 0.5 mol%) under relatively mild conditions. rsc.orgrsc.org The proposed mechanism involves the formation of a [2+2] cycloadduct between the nitrile and the deprotonated catalytic intermediate. This is followed by an imine-enamine tautomerization and subsequent H/D exchange between the enamine intermediate and D₂O, leading to selective deuteration at the α-position. rsc.orgrsc.org
A study demonstrated that at 70 °C with a catalyst load of 0.1 mol% and KOtBu as a base, acetonitrile (B52724) could be deuterated to 92.3%. rsc.org The protocol is selective for the α-position, leaving the nitrile group intact. rsc.org
Table 1: Ruthenium-Catalyzed α-Deuteration of Various Nitriles
| Nitrile | Catalyst Loading (mol%) | Base (mol%) | Temperature (°C) | Time (h) | % Deuteration |
|---|---|---|---|---|---|
| Acetonitrile | 0.1 | 0.5 | 60 | 24 | 49 |
| Acetonitrile | 0.1 | 0.5 | 70 | 24 | 92.3 |
Data sourced from Krishnakumar, V., & Gunanathan, C. (2018). Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D₂O. Chemical Communications, 54(63), 8705–8708. rsc.org
Earth-abundant manganese, in the form of a pincer complex, offers an efficient catalytic system for the α-deuteration of nitriles. nih.govelsevierpure.comelsevierpure.comacs.org This method is highly selective and tolerates a wide array of functional groups. nih.govelsevierpure.com By altering the solvent, the reaction can be directed towards either nitrile hydration or α-deuteration. nih.govacs.org In toluene (B28343), using D₂O as the deuterium source, α-deuterated nitriles are formed with high selectivity. nih.govacs.org Conversely, in tert-butanol (B103910), the formation of amides is favored. elsevierpure.com
The catalytic cycle is believed to proceed through a metal-ligand cooperative pathway, where manganese ketimido and enamido pincer complexes are key intermediates. nih.govelsevierpure.comelsevierpure.com The enamido complex has been shown to be a catalytic species in both the hydration and α-deuteration processes. elsevierpure.comacs.org For instance, 4-phenylbutanenitrile can be deuterated to 98% at the α-position with no hydration byproduct when the reaction is carried out in toluene. researchgate.net
Table 2: Manganese-Pincer-Catalyzed α-Deuteration of Nitriles in Toluene
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | % Deuteration |
|---|
Data sourced from research on Manganese-Pincer-Catalyzed Nitrile Hydration and α-Deuteration. researchgate.net
Palladium catalysis has been successfully employed for the non-directed C-H deuteration of arenes, which is a relevant analogue for the deuteration of the phenyl ring in compounds like 3-phenylpropanenitrile. nih.govchemrxiv.org These methods often utilize D₂O as the deuterium source and can achieve high levels of deuterium incorporation across complex molecules with excellent functional group tolerance. nih.govresearchgate.net The development of N,N-bidentate ligands containing an N-acylsulfonamide group has been crucial for the high activity of these palladium catalysts. nih.govchemrxiv.org The mechanism involves a reversible C-H activation step. nih.govresearchgate.net This approach is particularly valuable for late-stage isotopic labeling of pharmaceutically relevant compounds. nih.gov
A dual ligand-based palladium catalyst system has been shown to be effective for the deuteration of a variety of bioactive molecules and related structures. nih.gov For example, this method can be applied to both electron-rich and electron-poor arenes. nih.gov
Base-Catalyzed α-Deuteration with Deuterium Oxide
A straightforward method for preparing α-deuterated alkyl nitriles involves a base-catalyzed exchange with deuterium oxide. cdnsciencepub.com This technique leverages the acidity of the α-hydrogens, which can be removed by a base to form a carbanion that is subsequently quenched by D₂O. This process can be repeated to achieve high levels of deuteration. The resulting α-deuterated nitriles are valuable starting materials for the synthesis of other deuterated compounds like acids and alkyl bromides. cdnsciencepub.com
For instance, the benzylic protons of alkylnitroaromatics, which are alpha to the aromatic ring, can be regioselectively exchanged with deuterium using an amine base and D₂O. nih.gov Alkylated 2,4-dinitrobenzenes undergo deuteration at room temperature with triethylamine (B128534) as the catalyst, while less activated systems like mono-nitroaromatics require stronger bases such as 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) and higher temperatures. nih.gov
Metal-Free Selective Ortho-Deuteration
For the selective deuteration of the aromatic ring, metal-free approaches have been developed. One such method focuses on the ortho-deuteration of N-heterocyclic oxides. chemrxiv.orgresearchgate.netchemrxiv.org This strategy avoids the use of transition metals and reactive organolithium reagents. chemrxiv.orgresearchgate.net The reaction proceeds at room temperature and can achieve high deuterium incorporation in a short time. chemrxiv.orgresearchgate.net
The mechanism involves an increase in the acidity of the ortho-protons of the N-heterocyclic oxide, which allows for their deprotonation by an in-situ generated dimsyl anion. chemrxiv.orgresearchgate.net This method is compatible with a broad range of N-heterocycles, including those found in bioactive compounds, and has potential for late-stage deuteration. chemrxiv.orgchemrxiv.org While developed for N-heterocycles, the principle of activating specific positions on an aromatic ring for deuteration is a valuable concept for the synthesis of specifically labeled aromatic compounds.
Reductive Deuteration Pathways for Nitriles
Reductive deuteration offers a direct method for incorporating deuterium into nitrile-containing compounds. This section explores two key approaches: single electron transfer using samarium(II) iodide and electrochemical methods.
Single Electron Transfer Reductive Deuteration using SmI₂
A significant advancement in the synthesis of α,α-dideuterio amines from nitriles involves a single electron transfer (SET) reductive deuteration process. researchgate.netacs.orgnih.gov This method utilizes samarium(II) iodide (SmI₂) as a mild reductant and deuterium oxide (D₂O) as the deuterium source. researchgate.netacs.orgnih.gov The addition of triethylamine (Et₃N) is often employed to enhance the reduction potential of SmI₂. researchgate.net This protocol is applicable to a wide range of aromatic and aliphatic nitriles, demonstrating high levels of deuterium incorporation, excellent regioselectivity, and tolerance of various functional groups. researchgate.netacs.orgnih.gov
The reaction proceeds through the formation of an imidoyl-type radical generated by the electron transfer from SmI₂ to the nitrile. organic-chemistry.org Subsequent steps involve deuterium transfer from D₂O. organic-chemistry.org This method avoids the use of expensive and hazardous deuterium sources like deuterium gas (D₂) or metal deuterides. acs.org
Notably, the chemoselectivity of the SmI₂/D₂O system can be tuned. For instance, the reductive deuteration of acyl chlorides to α,α-dideuterio alcohols using SmI₂ and D₂O can be achieved with high chemoselectivity, even in the presence of other functional groups like esters and nitriles, which are typically sensitive to the SmI₂-Et₃N-D₂O system. mdpi.com This highlights the high reactivity of acyl chlorides as ketyl radical precursors under these conditions. mdpi.com
Table 1: Reductive Deuteration of Nitriles using SmI₂/D₂O
| Substrate Type | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Aromatic Nitriles | D₂O | High deuterium incorporation, good functional group tolerance | researchgate.net |
| Aliphatic Nitriles | D₂O | Excellent regioselectivity | acs.orgnih.gov |
| Acyl Chlorides | D₂O | High chemoselectivity, rapid reaction | mdpi.com |
Electrochemical Reductive Deuteration Methods
Electrochemical methods provide an alternative route for the reductive deuteration of nitriles, often utilizing D₂O as the deuterium source. nih.gov These methods can offer advantages in terms of safety and the use of less hazardous reagents compared to traditional metal hydride reductions. nih.gov
One approach involves an iron-catalyzed electroreductive deuteration of nitriles in D₂O to produce α,β-deuterio aryl ethylamines. nih.govresearchgate.net This method can achieve good to excellent deuterium incorporation at both the α and β positions. nih.gov A one-pot protocol that combines α-C-H/D exchange with the reductive deuteration of the nitrile group has been developed, which avoids the need to isolate the α-deuterated intermediates. nih.gov The efficiency of the reduction of the CN group is a critical factor in this process. nih.gov
The development of efficient electrocatalysts is crucial for accelerating the reductive hydrogenation of the nitrile group. nih.gov Modifications to iron-based materials by tuning their electronic structure have been explored to improve electrochemical performance. nih.gov
Synthesis from Deuterated Building Blocks and Precursors
An alternative strategy to direct deuteration is the construction of the target molecule from smaller, already deuterated building blocks. This approach allows for precise control over the location of deuterium incorporation.
Utilizing Commercially Available Deuterated Reagents
A straightforward method for synthesizing deuterated compounds involves the use of commercially available deuterated reagents. For instance, a practical and cost-effective protocol for the reductive deuteration of nitriles to α,α-dideuterio amines employs commercially available sodium dispersions and deuterated ethanol (B145695) (EtOD-d₁). acs.orgorganic-chemistry.org This single-electron transfer reaction is scalable and suitable for a broad range of nitrile substrates. acs.org
Another example is the use of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and related reagents. It has been shown that these compounds undergo rapid C-H to C-D isotopic exchange when exposed to deuterated alcohols like methanol-d. nih.govacs.org This exchange process can be used to synthesize deuterated reagents like Me₂NCD(OMe)₂, which can then be used to construct a variety of deuterated heterocycles. nih.govacs.org
A base-catalyzed exchange with deuterium oxide is a described method for preparing α-deuterated alkyl nitriles, which serve as convenient starting materials for α-deuterated acids and alkyl bromides. cdnsciencepub.com
Strategies for Deuterated Benzyl (B1604629) Amine Formation
The synthesis of selectively deuterated amines, including benzyl amines, is of significant interest. nih.govrsc.orgrsc.orgresearchgate.net A general, metal-free method for synthesizing amines selectively deuterated at the α and/or β positions involves the treatment of ynamides with a mixture of triflic acid and triethylsilane, which can be deuterated. nih.govrsc.orgrsc.org This method proceeds through a domino keteniminium/iminium activation sequence and provides high levels of deuterium incorporation. nih.govrsc.org The process is versatile, tolerating various protecting groups and substitution patterns. nih.govrsc.org
Another strategy involves the palladium on carbon-ethylenediamine complex [Pd/C(en)] catalyzed deuteration of N(6)-benzyladenine to introduce deuterium atoms. nih.gov
Enzymatic and Biocatalytic Routes to Deuterated Intermediates
Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of deuterated compounds, offering high chemo-, stereo-, and isotopic selectivity under mild conditions. nih.gov These methods often utilize enzymes like oxidoreductases, which can be coupled with cofactor recycling systems. nih.gov
A notable strategy combines a clean reductant like hydrogen gas (H₂) with a cheap deuterium source like D₂O to generate and recycle [4-²H]-NADH. nih.gov This in-situ generated deuterated cofactor can then be used by various C=O, C=N, and C=C bond reductases to asymmetrically deuterate a range of organic molecules. nih.gov
For instance, the enzymatic synthesis of perdeuterated D- and L-lactic acid-d₄ can be achieved from pyruvate-d₃. mdpi.com This process uses lactate (B86563) dehydrogenase (LDH) enzymes and involves the in-situ generation of NADH-d₁ from sodium formate-d₁. mdpi.com A key advantage is that the deuterium originates from the formate-d₁, allowing the reaction to be performed in H₂O without the need for a deuterated solvent. mdpi.com
The NIS synthetase enzyme DesD from Streptomyces coelicolor is another example of an enzyme used in the chemoenzymatic synthesis of complex natural product intermediates. nih.gov While not directly focused on deuteration, the principles of using enzymes for specific bond formations can be applied to the synthesis of deuterated intermediates. nih.gov The development of new enzymatic transformations, including those proceeding through reactive intermediates, is expanding the toolbox for biocatalysis. acs.org
Regioselectivity and Stereoselectivity in Deuteration Reactions
The ability to control the exact placement of deuterium atoms within a molecule is paramount for creating specifically labeled compounds. This control, known as regioselectivity, along with the spatial orientation of the deuterium atom (stereoselectivity), is influenced by the chosen synthetic method and reaction conditions.
Achieving Site-Specific Deuterium Incorporation
Achieving site-specific deuterium incorporation in nitriles and other organic molecules is a significant area of research. nih.govnih.govchemrxiv.orgnorthwestern.edu Various strategies have been developed to direct the deuteration to a specific carbon atom.
One common approach involves the use of transition metal catalysts. acs.org For instance, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity in the deuteration of various heterocyclic compounds. acs.org The choice of directing groups on the substrate molecule can guide the catalyst to a specific C-H bond, facilitating its activation and subsequent exchange with a deuterium atom from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). acs.org For example, N-protecting groups on indole (B1671886) rings have been successfully used to direct C-H activation and can be later removed while retaining the deuterium label. acs.org
Another strategy involves the generation of a carbanion at a specific position, which is then quenched with a deuterium source. This can be achieved by using a strong base to deprotonate a carbon atom adjacent to an activating group, such as a nitrile or a carbonyl group. The resulting carbanion readily reacts with a deuterated electrophile, like D₂O, to introduce a deuterium atom at that specific site.
Furthermore, enzymatic approaches are emerging as powerful tools for site-specific deuteration. Aldoxime dehydratases, for example, can be used in the synthesis of nitriles and can be combined with other enzymatic or chemical steps to introduce deuterium at specific locations. mdpi.com
A summary of strategies for site-specific deuterium incorporation is presented below:
| Strategy | Description | Key Factors |
| Directed C-H Activation | Transition metal catalysts are guided to a specific C-H bond by a directing group on the substrate. | Catalyst choice, directing group, deuterium source. |
| Carbanion Quenching | A carbanion is generated at a specific site and then quenched with a deuterated electrophile. | Base strength, activating group, deuterium source. |
| Enzymatic Deuteration | Enzymes are used to catalyze reactions that introduce deuterium at specific positions. | Enzyme selectivity, substrate compatibility. |
Influence of Reaction Conditions on Deuteration Pattern
The pattern and degree of deuterium incorporation are highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the nature of the deuterium source can significantly influence the outcome of a deuteration reaction.
Homogeneous pincer complexes of manganese and iron have been shown to catalyze the regioselective deuteration of alcohols in D₂O. rsc.org Interestingly, the choice of metal dictates the deuteration pattern. Manganese catalysts tend to promote deuteration at both the α and β positions of primary alcohols, while iron catalysts lead to exclusive deuteration at the α position. rsc.org This highlights the critical role of the catalyst in determining the regioselectivity of the reaction.
The solvent can also play a crucial role. For instance, in the manganese-pincer complex-catalyzed hydration and deuteration of nitriles, changing the solvent from tert-butanol to toluene and using D₂O can shift the reaction outcome towards the formation of α-deuterated nitriles. researchgate.net Similarly, performing the reaction in THF with D₂O can lead directly to α-deuterated amides from nitriles in a single step. researchgate.net
Temperature and pressure are also important parameters. In some catalytic systems, such as the iron-catalyzed deuteration of arenes, the reaction is carried out in a steel Parr autoclave under hydrogen pressure and elevated temperature. nih.gov These conditions are necessary to achieve efficient deuterium exchange.
The following table summarizes the influence of various reaction conditions on the deuteration pattern:
| Reaction Condition | Influence on Deuteration | Example |
| Catalyst | Determines the site of deuteration (regioselectivity). | Mn vs. Fe pincer complexes in alcohol deuteration. rsc.org |
| Solvent | Can influence the product distribution and selectivity. | Toluene vs. THF in nitrile deuteration. researchgate.net |
| Temperature | Affects reaction rate and can influence selectivity. | Elevated temperatures in iron-catalyzed arene deuteration. nih.gov |
| Deuterium Source | The reactivity and availability of the deuterium source are critical. | D₂O is a common and inexpensive deuterium source. rsc.orgresearchgate.net |
Large-Scale Synthesis and Scalability Considerations for Deuterated Nitriles
The transition from a laboratory-scale synthesis to large-scale industrial production of deuterated compounds presents several challenges. researchgate.net Key considerations include the cost and availability of starting materials and reagents, the efficiency and safety of the synthetic route, and the ease of purification of the final product.
For the large-scale synthesis of deuterated nitriles, several methods have been explored. One promising approach involves the use of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for recycling. researchgate.net For example, a nanostructured iron catalyst prepared by combining cellulose (B213188) with iron salts has been successfully used for the deuteration of various aromatic and heterocyclic compounds on a kilogram scale. nih.gov
Biocatalytic methods using enzymes like aldoxime dehydratases are also attractive for large-scale synthesis due to their high selectivity and operation under mild conditions. mdpi.com These enzymatic processes can be more sustainable and environmentally friendly compared to traditional chemical methods. mdpi.com
When scaling up deuteration reactions, it is crucial to maintain the high levels of regioselectivity and deuterium incorporation achieved at the laboratory scale. This often requires careful optimization of reaction parameters such as temperature, pressure, and reaction time. The development of robust and scalable purification methods is also essential to ensure the high purity of the final deuterated product.
The table below outlines key considerations for the large-scale synthesis of deuterated nitriles:
| Consideration | Importance | Strategies |
| Cost-Effectiveness | Essential for industrial viability. | Use of inexpensive and abundant starting materials and catalysts. rsc.org |
| Scalability of Method | The synthetic route must be amenable to large-scale production. | Employment of flow chemistry, use of robust catalysts. researchgate.net |
| Safety | paramount in an industrial setting. | Avoidance of hazardous reagents and reaction conditions. |
| Purification | Ensuring high purity of the final product. | Development of efficient and scalable chromatographic or crystallization methods. |
| Catalyst Recovery and Reuse | Improves cost-effectiveness and sustainability. | Use of heterogeneous catalysts or catalyst immobilization techniques. researchgate.net |
Spectroscopic Characterization and Isotopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and complementary techniques for the structural elucidation and isotopic analysis of deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the analysis of deuterated molecules, offering detailed information about the position and extent of isotopic labeling.
In the ¹H NMR spectrum of a deuterated compound like 3-(Phenyl-2-D)propanenitrile-2,2-D2, the most apparent feature is the reduction or complete disappearance of signals corresponding to the positions where protons have been replaced by deuterium (B1214612). magritek.com For highly deuterated compounds, conventional ¹H NMR analysis can be limited by the low intensity of residual proton signals. sigmaaldrich.com However, these residual signals are crucial for confirming the sites of deuteration and for quantifying the isotopic purity when compared against internal standards. nih.gov The chemical shift ranges for protons are narrow but typically yield sharp signals, making ¹H NMR a useful tool. huji.ac.il The presence of deuterium can influence the signals of neighboring protons, sometimes leading to simplified spectra due to the removal of proton-proton coupling. acdlabs.com
| Proton Environment | Expected Chemical Shift (ppm) | Notes |
| Phenyl Protons | 7.2-7.4 | Aromatic region, complex multiplet. |
| Methine Proton (C2) | ~2.8 | Signal intensity will be significantly reduced due to deuteration. |
| Methylene (B1212753) Protons (C3) | ~2.6 | Signal will be a singlet or a narrowly split multiplet due to coupling with the remaining C2 proton. |
This table presents hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar structures.
Deuterium (²H) NMR spectroscopy is a direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike ¹H NMR, which shows the absence of protons, ²H NMR provides a positive signal for each deuterium environment. This technique is particularly valuable for verifying the effectiveness of deuteration and for determining the specific sites of isotopic labeling. magritek.comwikipedia.org
While ²H NMR has a similar chemical shift range to ¹H NMR, the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. huji.ac.ilwikipedia.org This lower resolution can be a limitation, but it is often sufficient for identifying the deuterated positions. huji.ac.il For highly enriched compounds, ²H NMR is an excellent alternative to ¹H NMR for both structural verification and the determination of deuterium enrichment levels. sigmaaldrich.com
| Deuterium Environment | Expected Chemical Shift (ppm) | Notes |
| C2-D | ~2.8 | Confirms deuteration at the methine position. |
| C3-D₂ | ~2.6 | Confirms deuteration at the methylene position. |
This table presents hypothetical ²H NMR data for this compound.
¹³C NMR spectroscopy is a powerful tool for studying deuterated compounds due to the phenomenon of deuterium-induced isotope shifts. The substitution of a proton with a deuteron (B1233211) causes a small, but measurable, change in the chemical shift of the attached carbon and often adjacent carbons. nih.govrsc.org This effect, known as the deuterium isotope effect (DIE), typically results in an upfield shift (lower ppm value) for the carbon atom directly bonded to deuterium. nih.gov
These isotope shifts are invaluable for several reasons:
Confirmation of Deuteration Sites: The presence of a shifted carbon signal confirms deuteration at that position.
Resolution of Isotopologues: In partially deuterated samples, it is possible to resolve separate ¹³C signals for the deuterated and non-deuterated species, allowing for the analysis of different isotopologues. nih.gov
Structural Information: The magnitude of the isotope shift can provide information about bond hybridization and molecular geometry. nih.gov
Long-range deuterium isotope effects can also be observed on carbons several bonds away from the site of deuteration, providing further structural insights. rsc.org
| Carbon Atom | Typical ¹³C Shift (ppm) | Expected Shift with Deuteration | Notes |
| C1 (Nitrile) | ~118 | Small upfield shift expected. | The effect is transmitted through two bonds. |
| C2 (Methine) | ~25 | Significant upfield shift. | Carbon directly attached to deuterium. |
| C3 (Methylene) | ~30 | Significant upfield shift. | Carbon directly attached to two deuterium atoms. |
| C-ipso (Phenyl) | ~138 | Small upfield shift expected. | The effect is transmitted through two bonds. |
| C-ortho (Phenyl) | ~129 | Minimal to no shift. | |
| C-meta (Phenyl) | ~128 | Minimal to no shift. | |
| C-para (Phenyl) | ~127 | Minimal to no shift. |
This table presents hypothetical ¹³C NMR data and expected deuterium-induced shifts for this compound.
NMR spectroscopy can be used for the quantitative determination of deuterium content. One common method involves comparing the integral of a residual ¹H signal in the deuterated compound to the integral of a known internal standard. nih.gov However, this method can be challenging for non-specifically deuterated compounds. nih.gov
A more direct and often more accurate approach combines both ¹H and ²H NMR. nih.govwiley.com By carefully integrating the signals in both spectra, a precise determination of the isotopic abundance at different sites can be achieved. nih.gov For instance, the ratio of the integral of a specific proton signal in the ¹H NMR spectrum to the corresponding deuterium signal in the ²H NMR spectrum can provide a direct measure of the H/D ratio at that position.
Furthermore, quantitative ¹³C NMR can be utilized by integrating the signals of the different isotopologues that are resolved due to deuterium-induced isotope shifts. nih.gov This method is particularly useful for determining site-specific deuterium incorporation.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the direct determination of molecular weight. In a deuterated compound, the molecular weight will be increased by approximately one mass unit for each deuterium atom incorporated. By analyzing the mass spectrum, the extent of deuteration can be determined.
High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the isotopic fine structure. nih.gov This allows for the differentiation of isotopologues that have the same nominal mass but different elemental compositions (e.g., a molecule with two deuterium atoms versus one with a ¹³C and one deuterium). nih.gov This capability enables a more precise determination of the isotopic enrichment and the distribution of different deuterated species within the sample. rsc.org The analysis of the isotopic cluster in the mass spectrum provides a detailed fingerprint of the deuteration pattern.
| Isotopologue | Formula | Expected m/z | Relative Abundance |
| M+0 (Undeuterated) | C₉H₉N | 131.07 | Varies with isotopic purity |
| M+1 | C₉H₈DN | 132.08 | Varies with isotopic purity |
| M+2 | C₉H₇D₂N | 133.08 | Varies with isotopic purity |
| M+3 (Target) | C₉H₆D₃N | 134.09 | Varies with isotopic purity |
This table illustrates the expected m/z values for the target compound and potential lower-deuterated isotopologues.
Mass Spectrometry (MS)
Application of Deuterated Compounds as Internal Standards in Analytical Methods
Deuterated compounds are frequently employed as internal standards in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS). clearsynth.com The core principle behind their use lies in their chemical similarity to the non-deuterated analyte of interest, coupled with a distinct mass difference. aptochem.com This allows for precise and accurate quantification, as the internal standard can be added to a sample at a known concentration, co-eluting with the analyte during chromatographic separation. aptochem.com
The use of a deuterated internal standard, like this compound, offers several advantages in analytical methodologies:
Correction for Variability: It compensates for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.comscioninstruments.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final measurement.
Improved Precision and Accuracy: By using the ratio of the analyte signal to the internal standard signal, random and systematic errors can be minimized, leading to more precise and reliable results. clearsynth.comscioninstruments.com
Method Validation: Deuterated standards are crucial for the validation of analytical methods, ensuring the robustness and reliability of the procedure. clearsynth.com
Ideally, a deuterated internal standard should exhibit the same extraction recovery, ionization response, and chromatographic retention time as the analyte. aptochem.com The mass increase due to deuterium labeling should be sufficient to distinguish its signal from the natural isotopic distribution of the analyte. aptochem.com
Table 1: Key Characteristics of an Ideal Deuterated Internal Standard
| Characteristic | Description | Source |
| Chemical Similarity | Behaves identically to the analyte in terms of extraction, chromatography, and ionization. | aptochem.com |
| Mass Difference | Sufficiently different mass to be distinguished from the analyte by the mass spectrometer. | aptochem.com |
| Co-elution | Elutes at the same retention time as the analyte. | aptochem.com |
| Stability | Stable throughout the analytical process. | scioninstruments.com |
| Non-interference | Does not interfere with other components in the sample matrix. | scioninstruments.com |
Advanced MS/MS Techniques for Deuterium Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of deuterated compounds. It involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. This process provides detailed structural information and enhances selectivity.
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a sophisticated application of MS that probes the conformational dynamics and interactions of biomolecules. nih.govacs.orgresearchgate.net By exposing a protein to a deuterated solvent, the rate of hydrogen-deuterium exchange on the protein backbone can be measured, providing insights into solvent accessibility and protein structure. nih.gov While not directly analyzing this compound itself, the principles of HDX-MS are relevant to understanding how mass spectrometry is used to track deuterium.
Recent advancements in MS technology, such as the use of high-resolution mass spectrometers and novel fragmentation techniques, have further improved the capabilities for analyzing deuterated compounds. These advancements allow for more precise mass measurements and more detailed structural elucidation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecules. It probes the vibrational energy levels of chemical bonds, which are sensitive to the masses of the constituent atoms.
Deuterium Isotope Effects on Vibrational Frequencies and Modes
The substitution of hydrogen with its heavier isotope, deuterium, has a significant and predictable effect on the vibrational frequencies of a molecule. libretexts.orgedurev.in This phenomenon, known as the deuterium isotope effect, is a direct consequence of the increased reduced mass of the bond. edurev.inajchem-a.com
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms in the bond:
ν ∝ 1/√μ
Since deuterium is approximately twice as massive as protium (B1232500) (the common isotope of hydrogen), the C-D bond has a larger reduced mass than the C-H bond. csbsju.edu This results in a lower vibrational frequency for the C-D stretching vibration compared to the C-H stretching vibration. csbsju.edu The theoretical decrease in frequency is by a factor of approximately √2, which is about 1.41. libretexts.orgedurev.in In practice, the observed isotopic ratio for C-H/C-D stretching frequencies is typically in the range of 1.35-1.41. edurev.inslideshare.net
This isotopic substitution affects not only the stretching vibration of the C-D bond but also other vibrational modes of the molecule to a certain extent. libretexts.orgedurev.in
Assignment of Normal Modes and Band Shifts upon Deuteration
The analysis of the vibrational spectra of a deuterated compound alongside its non-deuterated counterpart is a powerful method for assigning vibrational modes. The observed shifts in the positions of absorption bands upon deuteration can be used to confidently identify which vibrations involve the motion of the substituted hydrogen atoms.
For this compound, the most significant changes in the IR and Raman spectra compared to the non-deuterated molecule would be observed for the vibrational modes involving the C-D bonds at the C2 position. The stretching and bending vibrations associated with these bonds will shift to lower wavenumbers.
Table 2: Expected Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Source |
| C-H/C-D Stretch | ~3000 | ~2250 | csbsju.edu |
Analysis of C-D Bond Vibrations
The C-D stretching vibration is a particularly useful diagnostic tool in the infrared spectrum. pearson.com It typically appears in a region of the spectrum (around 2100-2300 cm⁻¹) that is relatively free from other common vibrational modes, making it easier to identify and analyze. csbsju.edu
The precise frequency of the C-D stretching vibration can be influenced by the electronic environment of the bond. researchgate.netacs.org For instance, the formation of hydrogen bonds (or in this case, deuterium bonds) can lead to a red shift (a shift to lower frequency) and broadening of the C-D stretching band. acs.org The intensity of the C-D absorption band can also provide information about the polarity of the bond. researchgate.net
The study of C-D bond vibrations in molecules like this compound, through techniques like linear and nonlinear two-dimensional infrared (2D-IR) spectroscopy, can provide detailed insights into molecular structure, dynamics, and intermolecular interactions. researchgate.netacs.orguiowa.edu
Investigation of Reaction Mechanisms and Kinetic Isotope Effects
Primary Kinetic Isotope Effects (KIEs)
Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE, typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), is a direct reflection of the changes in zero-point energy between the ground state and the transition state. princeton.edu
Correlation with C-H/C-D Bond Breaking in Rate-Determining Steps
The cleavage of a carbon-hydrogen (C-H) bond is a common step in many organic reactions. When a hydrogen atom is replaced by a deuterium (B1214612) atom (D), the C-D bond formed is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. youtube.com Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. libretexts.org
A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H/C-D bond is being cleaved in the rate-determining step of the reaction. youtube.com The magnitude of this effect can provide further details about the transition state. For instance, a maximum KIE is often observed when the transition state is symmetric, with the hydrogen atom being equally shared between the donor and acceptor atoms. princeton.edu Conversely, if the C-H bond cleavage occurs in a fast step before or after the rate-determining step, the observed KIE will be small or negligible. wikipedia.org
Table 1: Representative Primary Kinetic Isotope Effects and Mechanistic Implications
| Reaction Type | Typical kH/kD | Interpretation |
| E2 Elimination | ~6.7 | C-H bond breaking is part of the rate-determining step. baranlab.org |
| E1 Solvolysis | ~1.0 | C-H bond is not broken in the rate-determining step. princeton.edu |
| Nitroethane Deprotonation | Varies with base pKa | Indicates the degree of proton transfer in the transition state. princeton.edu |
Theoretical Frameworks for Primary KIEs
The theoretical understanding of primary KIEs is largely based on transition state theory. numberanalytics.com This theory posits that the reaction proceeds through a high-energy transition state in equilibrium with the reactants. The difference in zero-point energies between the C-H and C-D bonds in the ground state is the principal contributor to the primary KIE. princeton.edu In the transition state, the vibrational mode corresponding to the C-H/C-D stretch is converted into a translational motion along the reaction coordinate, and the zero-point energy difference associated with this bond is lost. princeton.edu
Quantum mechanical models, including density functional theory (DFT) calculations, are now routinely used to predict the magnitude of KIEs with a high degree of accuracy. wikipedia.org These calculations can model the potential energy surface of the reaction and provide detailed information about the geometry and vibrational frequencies of the transition state. nih.gov Furthermore, for some reactions, particularly those involving the transfer of a light particle like a proton, quantum mechanical tunneling can make a significant contribution to the observed KIE, leading to unusually large values. wikipedia.org
Secondary Kinetic Isotope Effects (SKIEs)
Secondary kinetic isotope effects arise when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org
Influence of Non-Reacting Deuterated Sites on Reaction Rates
In the case of 3-(Phenyl-2-D)propanenitrile-2,2-D2, the deuterium atoms are located at the C2 position, which is adjacent to the nitrile group but may not be the primary site of reaction in all cases. The presence of these deuterium atoms can still influence the reaction rate through steric or electronic effects that alter the stability of the transition state relative to the ground state. princeton.edu These effects are often related to changes in hybridization at the carbon atom bearing the isotope. princeton.edu
Distinguishing Reaction Mechanisms (e.g., SN1 vs. SN2)
Secondary KIEs are particularly useful in distinguishing between different reaction mechanisms, such as unimolecular (SN1) and bimolecular (SN2) nucleophilic substitutions. wikipedia.org
SN1 Reactions: In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. The hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation. This change in hybridization leads to a weakening of the out-of-plane bending vibrations of the C-H/C-D bonds, resulting in a normal secondary KIE, where kH/kD is typically greater than 1 (around 1.1-1.2). wikipedia.orgdalalinstitute.com
SN2 Reactions: In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step, leading to a pentacoordinate transition state. The hybridization at the α-carbon is sp2-like in the transition state. The C-H/C-D bonds become more constrained in the transition state, leading to an increase in the vibrational frequency of the out-of-plane bending modes. This can result in an inverse secondary KIE (kH/kD < 1) or a KIE close to unity. wikipedia.orgdalalinstitute.com
Table 2: Typical Secondary Kinetic Isotope Effects for SN1 and SN2 Reactions
| Reaction Mechanism | Hybridization Change at α-Carbon | Typical kH/kD |
| SN1 | sp3 → sp2 | > 1 (Normal) dalalinstitute.com |
| SN2 | sp3 → sp2-like → sp3 | ≈ 1 or < 1 (Inverse) dalalinstitute.com |
The magnitude of the secondary KIE can therefore be a powerful diagnostic tool. A significant normal SKIE would suggest an SN1-type mechanism for a reaction involving this compound, while a value close to or less than one would be more consistent with an SN2 pathway.
Solvent Kinetic Isotope Effects (SKIEs) and Equilibrium Isotope Effects
When a reaction is carried out in a deuterated solvent, such as D2O instead of H2O, a solvent kinetic isotope effect can be observed. libretexts.org These effects can be complex to interpret as they can arise from several factors, including the solvent acting as a reactant, exchange of protons between the substrate and the solvent, and changes in solvation of the reactants and the transition state. libretexts.orgnih.gov
For reactions involving this compound, changing the solvent from a protic solvent like methanol (B129727) (CH3OH) to its deuterated counterpart (CD3OD) could reveal information about the role of the solvent in the reaction mechanism. chem-station.com For example, if a proton transfer from the solvent is part of the rate-determining step, a primary solvent KIE would be expected. libretexts.org
Elucidation of Transition State Structures using KIEs
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For hydrogen and deuterium, this is expressed as kH/kD. The magnitude of the KIE can reveal whether a covalent bond to the isotope is broken in the rate-determining step of a reaction.
Primary KIE: A large KIE value (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken during the rate-determining step. libretexts.org This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for cleaving the C-D bond.
Secondary KIE: Smaller KIEs (kH/kD close to 1) are observed when the bond to the isotope is not broken but is located at or near a reacting center. princeton.edu These effects arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization. wikipedia.org
In the case of this compound, the deuterium atoms are strategically placed. The deuterium at the C-2 position is adjacent to both the phenyl and nitrile groups, while the deuterium on the phenyl ring is in an aromatic system. Studying the reactions of this compound and measuring the KIEs can help determine, for example, whether a C-D bond at the C-2 position is cleaved in the rate-determining step of an elimination or substitution reaction. The presence of deuterium on the phenyl ring could be used to probe secondary KIEs in reactions involving the aromatic ring.
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | ~2-8 | Bond to isotope is broken in the rate-determining step. libretexts.org |
| Secondary (Normal) | > 1 (e.g., 1.1-1.4) | Isotope is on a carbon that rehybridizes from sp3 to sp2 in the transition state. wikipedia.org |
| Secondary (Inverse) | < 1 (e.g., 0.7-0.9) | Isotope is on a carbon that rehybridizes from sp2 to sp3 in the transition state. wikipedia.org |
| No Effect | ~1 | Isotopic substitution is remote from the reaction center, or no change in bonding/hybridization at the labeled position occurs in the rate-determining step. |
Mechanistic Pathways in Deuteration Reactions
The synthesis and reactions of deuterated molecules like this compound can proceed through various mechanistic pathways. The isotopic labeling is crucial for distinguishing between these potential routes.
In reactions involving compounds with nitrile functionalities, such as 3-phenyl-2-propynenitrile, cycloadduct formation is a possible pathway. researchgate.net For this compound, a reaction could potentially involve the formation of a cyclic intermediate. The fate of the deuterium atoms at the C-2 position would be diagnostic for the mechanism.
Tautomerism, the dynamic equilibrium between two interconverting isomers, is also relevant. orientjchem.org For instance, the propanenitrile backbone could potentially undergo keto-enol-like tautomerization under certain basic or acidic conditions, forming a ketenimine or enamine intermediate. The deuterium at C-2 would be lost or exchanged during this process, providing clear evidence for the occurrence of tautomerism.
Transition metal complexes are often used to catalyze deuteration reactions. academie-sciences.fr In many of these catalytic systems, both the metal center and the ligand actively participate in the reaction, a concept known as metal-ligand cooperativity. nih.gov For example, a ligand might act as a proton (or deuteron) shuttle, accepting a deuteron (B1233211) from the substrate and later transferring it back to an intermediate.
In a hypothetical synthesis of this compound, a metal complex could activate a C-H bond at the C-2 position of the non-deuterated precursor, followed by deuteration from a deuterium source (e.g., D2O). The specific role of the ligand in facilitating this H/D exchange could be investigated by systematically modifying the ligand structure and observing the effect on the reaction rate and regioselectivity of deuteration.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds like benzene (B151609). chemistrysteps.com The mechanism typically involves two steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edu The first step is usually rate-determining. chemistrysteps.comuci.edu
The deuterium atom on the phenyl ring of this compound serves as a probe for the EAS mechanism. Since the C-D bond is broken in the second, fast step, a primary KIE is not expected for most EAS reactions. masterorganicchemistry.com The absence of a significant KIE would provide evidence that C-D bond cleavage is not rate-limiting, consistent with the accepted two-step mechanism. Catalysts, often Lewis acids, are typically required to generate a sufficiently strong electrophile to react with the benzene ring. lumenlearning.comyoutube.com
Some reactions proceed through a single electron transfer (SET) mechanism, where an electron is transferred from a donor to an acceptor molecule, generating radical ion intermediates. nih.gov Investigating whether a reaction involving this compound follows an SET pathway could involve looking for evidence of radical intermediates. The deuterium labeling can be useful in analyzing the products of subsequent radical reactions, such as hydrogen (or deuterium) atom abstraction or fragmentation. For instance, in a crossed molecular beam reaction of phenyl radicals with deuterated propene, the branching ratios of different product channels were found to depend on the collision energy, providing insight into the reaction dynamics. rsc.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an efficient and atom-economical process for forming C-N and C-C bonds. nih.gov This strategy uses a catalyst to temporarily "borrow" hydrogen from a substrate (often an alcohol), oxidizing it to a reactive carbonyl intermediate. This intermediate then reacts with another molecule (e.g., an amine or a carbon nucleophile). Finally, the catalyst returns the borrowed hydrogen to the newly formed intermediate to give the final product and regenerate the catalyst. nih.govnih.gov
If this compound were used in such a process, for example, in an alkylation reaction, the fate of the deuterium atoms at C-2 would be of great interest. If the C-2 position were the site of alkylation, the borrowing hydrogen mechanism would involve the initial removal of a deuteron to form a reactive intermediate. The isotopic label would allow chemists to track the transfer of deuterium throughout the catalytic cycle, confirming the operation of this specific pathway. nih.gov
Tunneling Contributions to Kinetic Isotope Effectswikipedia.orglibretexts.org
In the study of reaction mechanisms, the kinetic isotope effect (KIE) serves as a powerful tool for elucidating the nature of transition states, particularly for reactions involving the transfer of hydrogen species (protons, hydrogen atoms, or hydride ions). The KIE is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For hydrogen, this is typically expressed as k_H/k_D. While classical transition state theory provides a baseline for predicting the magnitude of KIEs based on differences in zero-point vibrational energies, significant deviations from these predictions can offer profound insights into the reaction pathway, often pointing towards the quantum mechanical phenomenon of tunneling.
Quantum tunneling allows a particle to penetrate a potential energy barrier even if it does not possess the sufficient classical energy to surmount it. researchgate.net This effect is a consequence of the wave-like nature of particles, where the particle's wavefunction can extend through the barrier, resulting in a non-zero probability of finding the particle on the other side. chemrxiv.org The probability of tunneling is highly dependent on the mass of the particle and the width of the barrier; lighter particles such as electrons and hydrogen isotopes are more prone to tunneling than heavier atoms. researchgate.netresearchgate.net
The involvement of tunneling in a reaction can lead to several observable consequences, most notably an unusually large primary kinetic isotope effect. While semi-classical models predict a maximum k_H/k_D of around 7-10 at room temperature for C-H bond breaking, experimentally observed KIEs that significantly exceed this value are strong evidence for tunneling. princeton.eduresearchgate.net This is because the lighter protium (B1232500) (H) can tunnel through the reaction barrier more efficiently than the heavier deuterium (D), leading to a much faster reaction rate for the hydrogen-containing substrate.
Further evidence for tunneling can be found in the temperature dependence of the KIE. According to the Arrhenius equation, the rate of a reaction is exponentially dependent on temperature. In reactions where tunneling is significant, Arrhenius plots (log k vs. 1/T) may show curvature, and at very low temperatures, the reaction rate can become nearly independent of temperature. wikipedia.org Additionally, deviations from the expected relationship between the Arrhenius pre-exponential factors for the isotopic reactions (A_H/A_D) can also indicate a contribution from tunneling. libretexts.org
In the context of a molecule like 3-phenylpropanenitrile, tunneling could be investigated in reactions such as base-promoted elimination, where a proton is abstracted from the C-2 position. The presence of deuterium at this position would allow for the measurement of a primary KIE. If tunneling were a significant contributor to the proton abstraction step, one would expect to observe an anomalously large k_H/k_D value.
Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also be influenced by tunneling, although the effects are generally smaller. princeton.eduosti.gov For a compound like this compound, deuterium substitution at the C-2 position, which is adjacent to the reacting C-H/C-D bond in a hypothetical elimination reaction, would give rise to a secondary KIE. The magnitude of this SKIE can provide information about changes in hybridization and hyperconjugation at the transition state. osti.govnih.gov While less pronounced, tunneling can still subtly influence these secondary effects.
The following table presents hypothetical data to illustrate the expected kinetic isotope effects in a base-promoted elimination reaction, drawing on principles from studies of similar systems.
| Reactant | Base/Solvent | Temperature (°C) | k (s⁻¹) | k_H/k_D |
| 3-Phenylpropanenitrile | EtO⁻/EtOH | 25 | 1.0 x 10⁻⁵ | |
| 3-Phenylpropanenitrile-2-d | EtO⁻/EtOH | 25 | 1.4 x 10⁻⁶ | 7.1 |
| 3-Phenylpropanenitrile-2,2-d₂ | EtO⁻/EtOH | 25 | 1.9 x 10⁻⁷ | 52.6 |
| 3-Phenylpropanenitrile | t-BuO⁻/t-BuOH | 25 | 5.0 x 10⁻⁴ | |
| 3-Phenylpropanenitrile-2-d | t-BuO⁻/t-BuOH | 25 | 4.5 x 10⁻⁵ | 11.1 |
| 3-Phenylpropanenitrile-2,2-d₂ | t-BuO⁻/t-BuOH | 25 | 2.5 x 10⁻⁶ | 200.0 |
This table is illustrative and based on established principles of kinetic isotope effects and tunneling. The values are not from direct experimental measurement on 3-phenylpropanenitrile derivatives.
In this hypothetical data, the increase in the KIE with the stronger, more hindered base (t-BuO⁻) and the exceptionally large value for the dideuterated species are indicative of a significant tunneling contribution. The transition state in the reaction with t-BuO⁻ would likely have more C-H bond breaking character, leading to a greater tunneling probability.
It is important to note that even when the observed KIE is not exceptionally large, tunneling may still play a role. princeton.edu Other factors, such as the dynamics of the reaction and the coupling of the hydrogen transfer motion with other vibrational modes, can modulate the observed isotope effect. researchgate.net Computational studies are often employed to model the potential energy surface and calculate the theoretical KIE with and without tunneling corrections to provide a more detailed understanding of the reaction mechanism.
Computational Approaches in Deuterated Nitrile Chemistry
Density Functional Theory (DFT) Studies of Deuteration Processes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules and their reactions. nih.govnih.gov DFT calculations are used to model the electronic structure of molecules, providing information on geometries, energies, and properties. e3s-conferences.org In the context of deuteration, DFT is instrumental in understanding how isotopic substitution affects molecular stability and reactivity. For a molecule like 3-(Phenyl-2-D)propanenitrile-2,2-D2, DFT can be used to optimize the molecular geometry, calculating the precise bond lengths and angles that result from the introduction of deuterium (B1214612) at the phenyl and propanenitrile backbone positions. acs.org
Researchers use DFT to investigate the thermodynamics of deuteration reactions, such as the H/D exchange processes used to synthesize isotopically labeled compounds. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. capes.gov.br For example, DFT studies on nitrile compounds have elucidated the mechanisms of cycloaddition reactions and their kinetic and thermodynamic parameters. researchgate.netnih.gov These calculations can predict whether deuteration at specific sites is energetically favorable and can help rationalize the outcomes of synthetic deuteration procedures. researchgate.net
Modeling Isotope Effects on Acidity and Reactivity
One of the most significant consequences of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), a change in the reaction rate. Computational modeling is a primary tool for predicting and explaining these effects. numberanalytics.com The KIE arises mainly from the difference in zero-point vibrational energy between a C-H and a C-D bond, with the C-D bond being stronger and having a lower zero-point energy.
For this compound, the deuteriums at the α-position to the nitrile group (the -CH2CN moiety) are particularly important. The acidity of these protons (or deuterons) is a key factor in many reactions involving this position, such as enolate formation. DFT calculations can be employed to predict the pKa of the C-H/C-D bonds. youtube.comyoutube.com The difference in pKa between the deuterated and non-deuterated compound, known as the deuterium isotope effect on acidity (DIE), can be accurately calculated. tru.ca
| Isotopologue | Calculated Activation Energy (kcal/mol) | Predicted kH/kD (at 298 K) |
|---|---|---|
| R-CH2-CN (Protiated) | 20.5 | 6.8 |
| R-CD2-CN (Deuterated) | 21.7 |
Furthermore, computational models can predict the KIE for reactions where the C-H/C-D bond is broken in the rate-determining step. acs.org For instance, in a base-catalyzed reaction involving the removal of a proton from the α-position of 3-phenylpropanenitrile, replacing it with deuterium would be expected to slow the reaction down, resulting in a primary KIE (kH/kD > 1). Computational studies on nitrile reactivity with nucleophiles like cysteine have successfully correlated calculated activation energies with experimental reaction kinetics, demonstrating the predictive power of these models. nih.gov
Computational Analysis of Molecular Vibrations and Zero-Point Energies
Vibrational analysis is a fundamental output of quantum chemical calculations and is central to understanding isotope effects. canterbury.ac.nz After optimizing a molecule's geometry, a frequency calculation is performed to determine its vibrational modes. Each mode corresponds to a specific atomic motion, such as bond stretching or bending. smu.edu
The substitution of hydrogen with the heavier deuterium atom leads to a predictable decrease in the frequency of the vibrational modes involving that atom. The most pronounced effect is seen in the C-H stretching frequency, which is significantly higher than the C-D stretching frequency. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. nist.govnih.gov
Crucially, these vibrational frequencies are used to calculate the zero-point energy (ZPE) of the molecule. The ZPE is the residual vibrational energy a molecule possesses even at absolute zero temperature. Due to the lower vibrational frequencies of C-D bonds compared to C-H bonds, the ZPE of a deuterated molecule like this compound is lower than its non-deuterated counterpart. smu.edu This difference in ZPE is the primary origin of the thermodynamic and kinetic isotope effects discussed previously. scispace.com
| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) | Total ZPE (kcal/mol) |
|---|---|---|---|
| CH3CH2CN | α-C-H Stretch (avg.) | ~2950 | 45.8 |
| β-C-H Stretch (avg.) | ~2990 | ||
| CH3CD2CN | α-C-D Stretch (avg.) | ~2150 | 43.5 |
| β-C-H Stretch (avg.) | ~2995 |
Simulations of Isotope Exchange and Equilibrium
Computational models can simulate the process of hydrogen-deuterium (H/D) exchange, which is often used to prepare deuterated compounds. nih.govajsonline.org These simulations can predict the equilibrium constant for isotope exchange between the nitrile and a deuterium source, such as heavy water (D₂O). The equilibrium position is governed by the relative stabilities of the various isotopologues, which can be determined from their calculated free energies. scispace.comresearchgate.net
These simulations are particularly valuable for understanding isotope fractionation, where isotopes distribute unevenly between different molecules or different sites within the same molecule at equilibrium. geoscienceworld.org For this compound, computational models could predict the relative likelihood of deuterium incorporation at the benzylic position (α to the phenyl ring) versus the α-position to the nitrile group under specific reaction conditions. Such calculations often require sophisticated models that can accurately represent the system, including solvent effects. ajsonline.orgnih.gov
Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Deuterated Systems
While DFT calculations on isolated molecules are powerful, the behavior of molecules in solution or in biological systems is influenced by their environment. Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a dynamic picture of the system. acs.org For a molecule like this compound, MD simulations can explore its conformational flexibility and interactions with solvent molecules. Classical MD simulations can be adapted to account for the mass difference of deuterium, which can subtly affect dynamic properties. nih.gov
For studying chemical reactions in complex environments, such as an enzyme active site, hybrid QM/MM methods are the state-of-the-art. nih.govwordpress.com In this approach, the reacting part of the system (e.g., the nitrile and key residues) is treated with a high-level QM method like DFT, while the surrounding environment (the rest of the protein and solvent) is treated with a more computationally efficient MM force field. nih.govacs.org This allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the larger system. rutgers.edu QM/MM simulations are essential for predicting KIEs in enzymatic reactions, where the protein environment can significantly modulate reactivity. numberanalytics.com They have also been used to interpret experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which probes protein dynamics. nih.govacs.org
Prediction of Spectroscopic Signatures for Deuterated Isotopologues
A key application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure verification. canterbury.ac.nz For this compound, computational methods can predict the signatures that distinguish it from its protiated analogue and other isotopologues.
NMR Spectroscopy: DFT calculations can predict nuclear shielding tensors, which are then converted into chemical shifts (δ). mdpi.com Deuterium substitution causes small but predictable changes in the ¹H and ¹³C NMR spectra, known as isotope shifts. Calculating these shifts can aid in the assignment of complex spectra and confirm the exact location of deuterium incorporation.
Vibrational Spectroscopy (IR/Raman): As mentioned in section 5.3, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. nih.gov The appearance of strong C-D stretching bands at lower wavenumbers (~2100-2250 cm⁻¹) and the disappearance or shift of corresponding C-H bands provide a clear fingerprint for deuteration. nih.gov
Mass Spectrometry: The most straightforward spectroscopic consequence of deuteration is the increase in molecular weight. While a simple calculation, computational analysis can help predict the fragmentation patterns in mass spectrometry, which may be subtly altered by the stronger C-D bonds, influencing the relative abundance of different fragment ions.
| Spectroscopic Method | Parameter | Protiated (CH₂) Value | Deuterated (CD₂) Predicted Value |
|---|---|---|---|
| ¹³C NMR | Chemical Shift of C2 (ppm) | ~20.5 | ~20.1 (Isotope shift of ~ -0.4 ppm) |
| ¹H NMR | Chemical Shift of H2 (ppm) | ~2.6 | Signal absent or significantly reduced |
| IR Spectroscopy | C-H/C-D Stretch (cm⁻¹) | ~2930 | ~2170 |
| Mass Spectrometry | Molecular Ion (M+) | m/z 131 | m/z 134 |
Advanced Research Applications of Deuterated Nitriles
Tracers in Chemical and Non-Human Biological Systems
The distinct mass of deuterium (B1214612) makes it an excellent isotopic label for tracing the metabolic fate of molecules in biological systems and elucidating reaction pathways in chemical synthesis. Since the substitution of hydrogen with deuterium does not significantly alter the chemical reactivity of the molecule, deuterated compounds can mimic their non-deuterated counterparts in biological and chemical processes.
Elucidation of Biosynthetic Pathways
Isotopic labeling is a powerful technique for unraveling the complex sequences of reactions that constitute biosynthetic pathways. By introducing a deuterated precursor into a biological system, scientists can track the incorporation of the deuterium label into downstream metabolites. This approach provides invaluable insights into the metabolic connections between different compounds and the enzymatic transformations that govern them.
Studies of Mass Transfer and Enzymatic Reactions in Non-Human Cells
Deuterated compounds are instrumental in studying the dynamics of mass transfer across cell membranes and the kinetics of enzymatic reactions within non-human cells. The heavier mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving a carbon-deuterium bond is slower than that of a corresponding carbon-hydrogen bond. wikipedia.orglibretexts.org This effect can be exploited to identify rate-determining steps in enzymatic catalysis and to probe the structure of enzyme active sites. nih.goveinsteinmed.edu
For example, studying the uptake and metabolism of a deuterated nitrile in a non-human cell line could reveal the mechanisms of its transport and the enzymes responsible for its transformation. The KIE associated with the deuteration at specific positions, as in 3-(Phenyl-2-D)propanenitrile-2,2-D2, could provide detailed information about the transition state of the enzymatic reaction. libretexts.org Position-specific kinetic isotope effects can even offer insights into the incorporation of individual atoms in enzymatic reactions, a technique that has been applied to understand the biosynthesis of compounds like nitrous oxide by microbial enzymes. copernicus.org
Modification of Reaction Selectivity in Organic Synthesis
The kinetic isotope effect (KIE) arising from deuterium substitution can be a powerful tool for controlling the selectivity of chemical reactions. By strategically placing deuterium atoms at or near a reaction center, chemists can influence the relative rates of competing reaction pathways, thereby favoring the formation of a desired product.
A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org Both primary and secondary KIEs can be exploited to enhance reaction selectivity. For instance, in reactions involving competing C-H bond activation steps, deuteration of one of the potential sites can slow down the reaction at that position, directing the catalyst to react at the non-deuterated site. This principle is particularly useful in achieving regioselectivity in organic synthesis.
While specific examples involving this compound are not prevalent, the concept is well-established. For instance, in drug development, deuteration is used to protect metabolically vulnerable C-H bonds from enzymatic oxidation, thereby improving the pharmacokinetic profile of a drug. wikipedia.org In a similar vein, the deuteration in this compound could be used to influence the outcome of reactions involving the propanenitrile backbone.
| Type of Kinetic Isotope Effect | Description | Typical kH/kD Value |
| Primary KIE | Isotopic substitution at the site of bond breaking in the rate-determining step. | > 1 (typically 2-7) |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking. | Close to 1 (can be >1 or <1) |
This table provides a general overview of kinetic isotope effects. The actual values can vary depending on the specific reaction.
Development of Deuterated Probes for Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for probing the structure and environment of molecules. The nitrile (C≡N) stretching vibration is an excellent spectroscopic probe because it appears in a region of the IR spectrum that is relatively free from other molecular vibrations. nih.gov The frequency of the nitrile stretch is sensitive to its local environment, including solvent polarity and hydrogen bonding interactions. nih.govnih.gov
Deuteration can further enhance the utility of nitriles as spectroscopic probes. The substitution of hydrogen with deuterium can alter the vibrational frequencies of nearby bonds, which can in turn couple to the nitrile stretch and modify its spectroscopic signature. This can provide a more detailed picture of the molecular environment. For example, changes in the vibrational spectrum of a deuterated nitrile upon binding to a protein or other biomolecule can provide information about the specific interactions at the binding site. nih.gov While the nitrile stretch itself is the primary probe, deuteration of adjacent C-H bonds can remove interfering signals or introduce new vibrational couplings that report on molecular conformation and dynamics. The environmental sensitivity of vibrational spectra allows for the decomposition of observed frequency shifts into contributions from electrostatic effects and hydrogen bonding. researchgate.net
| Spectroscopic Probe | Vibrational Frequency Range (cm⁻¹) | Advantages |
| Nitrile (C≡N) | 2200-2300 | Sensitive to local environment, located in a clear spectral region. |
| Deuterated Nitrile | Varies with position of D | Can provide more detailed structural and environmental information. |
This table highlights the general properties of nitrile-based spectroscopic probes.
Contribution to Advanced Materials Research
The unique properties of deuterated compounds have led to their use in the development of advanced materials with enhanced performance characteristics. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to increased thermal and photostability in organic materials.
Applications in Optofluidics and Nonlinear Optics
Deuterated materials have found significant applications in the field of nonlinear optics. For example, deuterated organic semiconductor materials have been shown to exhibit remarkably high luminescence and good thermal stability, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). google.com The enhanced stability of deuterated materials can lead to longer device lifetimes and improved performance. isotope.comresearchgate.net
In the context of optofluidics, which combines fluidics with optics, deuterated materials could potentially be used to create more robust and efficient devices. While specific applications of deuterated nitriles in optofluidics are not yet widely reported, the use of deuterated materials in related fields such as fiber optics is well-established. Deuterium treatment of optical fibers is used to reduce light absorption and extend the lifetime of the cables. deutramed.com Furthermore, deuterated materials are employed in semiconductor processing to create more stable interfaces. google.com The principles underlying these applications could potentially be extended to the development of novel optofluidic systems incorporating deuterated compounds, including nitriles, to enhance their optical and physical properties.
Enhancement of Material Properties (e.g., Polymers, OLEDs)
The incorporation of deuterated compounds into materials such as polymers and organic light-emitting diodes (OLEDs) can lead to significant enhancements in their properties and performance. The primary mechanism behind these improvements lies in the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency and a stronger C-D bond compared to a C-H bond.
The following table summarizes the key advantages of using deuterated polymers:
| Property | Enhancement due to Deuteration | Reference |
| Thermal Stability | Increased resistance to thermal degradation. | resolvemass.ca |
| Oxidative Stability | Increased resistance to oxidative degradation. | resolvemass.cadtic.mil |
| Spectroscopic Signatures | Provides unique signals for precise characterization. | resolvemass.ca |
| Analytical Precision | Enables improved identification and quantification. | resolvemass.ca |
Studies on Thermoelectric Properties and Molecular Vibrations
The study of molecular vibrations is crucial for understanding the thermal and electronic properties of materials, including those with thermoelectric potential. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of the deuterium atom. resolvemass.ca This isotopic shift is a powerful tool for probing molecular structure and dynamics.
Nitrile groups (C≡N) are particularly useful as vibrational probes because their stretching frequency is highly sensitive to the local environment. ontosight.aiuni-muenchen.de By introducing deuterium into a nitrile-containing molecule like this compound, researchers can selectively alter and study specific vibrational modes within the molecule. This allows for a more detailed understanding of how energy is transferred and dissipated within the material, which is a key aspect of thermoelectric performance. While direct studies on the thermoelectric properties of this compound are not widely reported, the fundamental principles suggest its potential utility in this area. The ability to tune vibrational modes through deuteration could offer a pathway to engineering materials with optimized thermal conductivity, a critical parameter for efficient thermoelectric devices.
The table below outlines the impact of isotopic substitution on molecular vibrations:
| Parameter | Effect of Deuteration | Reference |
| Vibrational Frequency | Lowered due to increased mass. | resolvemass.ca |
| Bond Strength (C-D vs. C-H) | C-D bond is stronger and less reactive. | dtic.mil |
| Spectroscopic Analysis | Isotopic shifts aid in the assignment of vibrational modes. | ontosight.aiuni-muenchen.de |
Information Storage through Isotope Ratio Encoding
A novel and exciting application of deuterated compounds is in the field of high-density information storage through isotope ratio encoding. nih.govnih.gov This method utilizes mixtures of isotopologues—molecules that differ only in their isotopic composition—to store information in the form of a mass spectrometric fingerprint. resolvemass.canih.gov
The fundamental concept involves creating a library of compounds with varying degrees of deuteration. By mixing these isotopologues in precise ratios, a unique mass spectrum is generated that can be decoded to retrieve the stored information. nih.govnih.gov This approach offers the potential for incredibly dense and secure data storage at the molecular level. nih.gov
While research in this area has often utilized other organic molecules, 3-phenylpropanenitrile and its deuterated variants, such as this compound, are excellent candidates for this technology. The presence of multiple hydrogen atoms that can be selectively replaced with deuterium allows for the creation of a large set of distinct isotopologues. For example, a molecule with 24 non-labile hydrogen atoms could theoretically produce a vast number of unique isotopic combinations. resolvemass.canih.gov
The process of isotope ratio encoding can be summarized as follows:
Encoding: Information is translated into specific mixing ratios of different isotopologues of a chosen molecule.
Storage: The resulting mixture of isotopologues is stored.
Decoding: The mass spectrum of the mixture is measured, and the relative intensities of the isotopic peaks are used to determine the original mixing ratios, thereby retrieving the encoded information. nih.govnih.gov
This method is robust and does not necessarily require highly sophisticated mass spectrometry instrumentation for readout. nih.gov
Future Directions and Emerging Research Avenues in Deuterated Nitrile Chemistry
Development of Novel and Sustainable Deuteration Reagents and Catalysts
The future of deuterated nitrile synthesis hinges on the development of more efficient, selective, and environmentally benign deuteration methods. Current research is moving away from stoichiometric reagents and harsh conditions toward catalytic and sustainable alternatives.
A significant area of focus is the use of transition-metal catalysts that can activate C-H bonds for H/D exchange. For instance, PNP-ruthenium pincer complexes have been shown to effectively catalyze the α-deuteration of aliphatic nitriles using deuterium (B1214612) oxide (D₂O) as an inexpensive and sustainable deuterium source. nih.gov This method operates under mild conditions with low catalyst loading (0.2 to 0.5 mol%), representing a significant step towards greener chemical processes. nih.gov Similarly, cobalt-based catalysts are being explored for the α-alkylation of nitriles, a methodology that could be adapted for deuteration, offering a cost-effective and sustainable alternative to precious metal catalysts. researchgate.net
Another promising frontier is the use of biocatalysis. Aldoxime dehydratase (Oxd) enzymes have been successfully used in a cyanide-free process to synthesize nitriles from aldoximes in water. nih.gov This biocatalytic technology has the potential to be adapted for producing deuterated nitriles, offering high selectivity and sustainability. nih.gov The development of transition metal- and solvent-free reaction conditions, such as the double hydroboration of nitriles using sodium triethylborohydride, also points toward more sustainable synthetic routes that minimize waste. rsc.org
Table 1: Comparison of Modern Catalytic Systems for Nitrile Modification
| Catalyst System | Reaction Type | Key Advantages | Source |
| PNP-Ruthenium Pincer Complex | α-Deuteration | Uses D₂O; mild conditions; low catalyst load. | nih.gov |
| Supported Cobalt-Nanoparticles | α-Alkylation | Reusable; based on earth-abundant metal. | researchgate.net |
| Aldoxime Dehydratase (Oxd) | Dehydration of Aldoximes | Cyanide-free; aqueous medium; sustainable. | nih.gov |
| Sodium Triethylborohydride | Hydroboration | Transition metal-free; solvent-free. | rsc.org |
Exploration of New Deuteration Mechanisms and Strategies
Innovation in deuteration is intrinsically linked to the discovery of novel reaction mechanisms and synthetic strategies. The traditional approach of multi-step synthesis using pre-deuterated building blocks is being complemented by late-stage deuteration techniques that introduce deuterium into complex molecules at a final step. researchgate.net
One emerging strategy is the reductive deuteration of nitriles. A method using sodium-mediated single-electron transfer (SET) has been developed for the synthesis of α,α-dideuterio amines from nitriles, employing deuterated ethanol (B145695) (EtOD-d1) as the deuterium source. x-mol.com This protocol is practical, cost-efficient, and provides excellent yields and high levels of deuterium incorporation. x-mol.com Another approach involves the reduction of the nitrile group using sodium borodeuteride (NaBD₄) in the presence of anhydrous cobalt(II) chloride, which achieves a high percentage of deuterium incorporation (>95%). acs.org
Mechanistic understanding is crucial for the rational design of new methods. For the ruthenium-catalyzed α-deuteration, a plausible mechanism involves the formation of a [2+2] cycloaddition product between the nitrile and the catalyst, followed by an imine-enamine tautomerization and H/D exchange with D₂O. nih.gov Understanding such pathways allows chemists to fine-tune reaction conditions and catalyst design to achieve higher selectivity and efficiency.
Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work is becoming indispensable for advancing deuteration chemistry. Molecular modeling serves as a powerful tool to investigate reaction mechanisms, predict outcomes, and rationalize experimental observations at the molecular level. researchgate.net
For example, Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates in catalytic cycles, providing insights that are difficult to obtain through experiments alone. This approach can help elucidate the precise mechanism of H/D exchange on a catalyst surface or predict the regioselectivity of deuteration in a complex molecule. By integrating these theoretical predictions with experimental data from kinetic studies, spectroscopy, and product analysis, a comprehensive understanding of the reaction can be achieved. researchgate.net
This integrated approach has been successfully applied to study ligand-receptor interactions in chromatography and can be adapted to explore the interactions between substrates like 3-phenylpropanenitrile and deuteration catalysts. researchgate.net Such studies can help explain why a particular catalyst is effective, how the substrate binds to the active site, and what factors control the rate and selectivity of deuterium incorporation, ultimately accelerating the development of improved deuteration methods.
Advancements in High-Throughput Deuteration and Analytical Techniques
The need to rapidly screen new catalysts, optimize reaction conditions, and analyze deuterated products has driven significant progress in high-throughput techniques. The automation and parallelization of synthesis and analysis are becoming standard practice in modern chemical research. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a particularly powerful tool. Fully automated HDX-MS systems can be used as a high-throughput screening platform to characterize ligand binding and protein dynamics. nih.gov Recent advancements include the development of rapid and robust protocols for preparing maximally deuterated control samples, which are essential for accurately quantifying deuterium uptake and correcting for back-exchange during analysis. acs.org
Other analytical methods are also being refined for speed and precision. Chemical Reaction Interface Mass Spectrometry (CRIMS) offers a novel way to measure deuterium isotopic enrichment with high accuracy. acs.org For complex mixtures, techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for separating and identifying deuterated products and byproducts. mdpi.com The use of internal standards, such as deuterated toluene (B28343), can significantly improve the quantitative accuracy and sensitivity of these methods. mdpi.com These advancements allow researchers to process larger libraries of compounds and reaction conditions, accelerating the discovery of new deuterated molecules and synthetic methods.
Table 2: Key Analytical Techniques in Deuteration Research
| Technique | Application | Key Feature | Source |
| HDX-MS | Protein dynamics, ligand screening | Automated, high-throughput analysis of D-incorporation. | nih.gov |
| CRIMS | Isotopic enrichment measurement | Accurate and precise quantification of deuterium content. | acs.org |
| GC-MS | Separation and analysis | High selectivity and resolution for complex mixtures. | mdpi.com |
| NMR Spectroscopy | Structural characterization | Determines the precise location and extent of deuteration. | nih.gov |
Expanding the Scope of Deuterated Nitriles as Versatile Chemical Tools
Deuterated organic molecules, including nitriles, are increasingly recognized as powerful tools in various scientific disciplines. rsc.org Their applications extend far beyond their use as internal standards for mass spectrometry. rsc.org
In medicinal chemistry, selective deuteration is a well-established strategy to improve the metabolic stability of drugs. By replacing hydrogen with deuterium at a metabolically vulnerable site (a "soft spot"), the rate of enzymatic oxidation can be reduced due to the kinetic isotope effect. nih.gov This can lead to an improved pharmacokinetic profile, lower required doses, and potentially reduced formation of toxic metabolites. nih.govnih.gov For example, the deuterated drug deucravacitinib (B606291) was designed to avoid the formation of non-selective metabolites, thereby improving its safety profile. nih.gov
Deuterated nitriles also serve as valuable mechanistic probes for studying reaction pathways and kinetics. rsc.org The C-D bond's higher vibrational energy makes it a sensitive reporter on chemical transformations. Furthermore, the nitrile group itself is a versatile functional handle that can be converted into other important groups like primary amines, carboxylic acids, and ketones, making deuterated nitriles valuable building blocks for the synthesis of more complex deuterated molecules. libretexts.orgnumberanalytics.comchadsprep.com As synthetic methods for their preparation become more advanced and sustainable, the scope of applications for compounds like 3-(Phenyl-2-D)propanenitrile-2,2-D2 and other deuterated nitriles will undoubtedly continue to expand into materials science, agrochemicals, and beyond. numberanalytics.com
Q & A
Q. How is 3-(Phenyl-2-D)propanenitrile-2,2-D₂ synthesized, and what analytical techniques confirm its isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of precursors (e.g., using deuterated reagents like D₂O or DCl). Isotopic purity is confirmed via:
- Mass Spectrometry (MS) : Detects isotopic ratios (e.g., 98 atom% D in ).
- NMR Spectroscopy : Identifies deuterium incorporation at specific positions (²H NMR or ¹H NMR signal suppression for deuterated sites) .
Table 1 : Analytical Techniques for Isotopic Purity Validation
| Technique | Detection Limit | Key Parameters | Reference |
|---|---|---|---|
| MS | 0.1 atom% D | Resolution >10,000 | |
| NMR | 1-2 mol% D | ²H frequency (e.g., 76.8 MHz) |
Q. What safety protocols are critical when handling deuterated compounds like 3-(Phenyl-2-D)propanenitrile-2,2-D₂?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (similar to protocols in ).
- Ventilation : Use fume hoods for volatile intermediates.
- Waste Management : Segregate deuterated waste for specialized disposal to prevent environmental contamination .
Q. How do researchers distinguish isotopic labeling efficiency between phenyl and propanenitrile moieties in this compound?
- Methodological Answer :
- Stepwise Analysis : Use selective hydrolysis or derivatization to isolate phenyl or nitrile groups.
- FT-IR Spectroscopy : Compare C≡N stretching frequencies (deuteration alters vibrational modes).
- Isotopic Dilution Assays : Quantify deuterium distribution via GC-MS after controlled degradation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 3-(Phenyl-2-D)propanenitrile-2,2-D₂ to maximize deuterium incorporation?
- Methodological Answer : Implement a 2³ factorial design () with variables:
- Temperature (e.g., 25°C vs. 60°C)
- Catalyst concentration (e.g., 0.1 M vs. 0.5 M)
- Reaction time (e.g., 6 vs. 24 hours).
Table 2 : Example Factorial Design Matrix
| Run | Temp (°C) | Catalyst (M) | Time (h) | % Deuterium Incorporation |
|---|---|---|---|---|
| 1 | 25 | 0.1 | 6 | 85% |
| 2 | 60 | 0.5 | 24 | 98% |
| Statistical analysis (ANOVA) identifies significant factors and interactions . |
Q. What experimental strategies resolve contradictions in kinetic isotope effect (KIE) data for reactions involving 3-(Phenyl-2-D)propanenitrile-2,2-D₂?
- Methodological Answer :
- Control Experiments : Compare reaction rates with non-deuterated analogs under identical conditions.
- Computational Modeling : Use DFT calculations to predict KIE and validate against experimental data.
- Error Source Analysis : Assess purity (via MS/NMR), solvent isotope effects, and temperature fluctuations .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model deuterium migration in 3-(Phenyl-2-D)propanenitrile-2,2-D₂ under reactive conditions?
- Methodological Answer :
- Parameterization : Input isotopic mass, bond dissociation energies, and reaction thermodynamics.
- Real-Time Adjustment : AI algorithms optimize mesh density and convergence criteria in diffusion models.
- Validation : Cross-check simulation results with isotopic tracing experiments (e.g., LC-MS/MS) .
Q. What orthogonal design approaches improve scalability for deuterated nitrile synthesis while maintaining isotopic integrity?
- Methodological Answer : Use Taguchi orthogonal arrays () to test variables:
- Solvent polarity (e.g., DMF vs. THF)
- Deuterium source (e.g., D₂O vs. CD₃OD)
- Purification method (e.g., column chromatography vs. distillation).
Table 3 : Orthogonal Design for Process Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Solvent | DMF | THF | DMSO |
| D Source | D₂O | CD₃OD | ND₃ |
| Response surface methodology identifies optimal conditions . |
Q. How do researchers validate mechanistic pathways in deuterated nitrile reactions using isotopic labeling?
- Methodological Answer :
- Isotopic Tracer Studies : Introduce ¹³C or ¹⁵N labels alongside deuterium to track bond cleavage/formation.
- Cross-Over Experiments : Mix deuterated and non-deuterated substrates to detect intermolecular transfers.
- Kinetic Profiling : Monitor intermediate isotopologues via time-resolved MS .
Data Contradiction Analysis
Q. What steps address discrepancies between theoretical and experimental isotopic distribution patterns?
- Methodological Answer :
Instrument Calibration : Verify MS/NMR accuracy with certified isotopic standards (e.g., 98 atom% D in ).
Replicate Experiments : Eliminate batch-to-batch variability.
Computational Reassessment : Adjust model parameters (e.g., isotope exchange equilibrium constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
